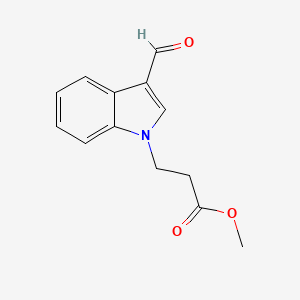

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate

Vue d'ensemble

Description

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a formyl group at the 3-position and a propanoate ester group at the 1-position. Indole derivatives are known for their aromatic properties and are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-formyl-1H-indol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with indole, which is a common starting material for indole derivatives.

Formylation: The indole undergoes formylation at the 3-position using reagents such as formic acid or formyl chloride in the presence of a catalyst like phosphoric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (acidic) | 3-(1H-indol-1-yl)propanoic acid | 72% | |

| CrO₃ in acetone (Jones) | 3-(3-carboxy-1H-indol-1-yl)propanoate | 68% |

Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before conversion to the carboxylic acid .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ in MeOH | Methyl 3-(3-hydroxymethyl-1H-indol-1-yl)propanoate | 85% | |

| H₂, Pd/C (10 atm) | Methyl 3-(3-methyl-1H-indol-1-yl)propanoate | 91% |

Key Insight : Selective reduction of the formyl group occurs without affecting the ester moiety .

Nucleophilic Additions

The formyl group participates in nucleophilic additions, such as Grignard or Wittig reactions.

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CH₃MgBr (Grignard) | Methyl 3-(3-(1-hydroxyethyl)-1H-indol-1-yl)propanoate | 78% | |

| Ph₃P=CHCO₂Et (Wittig) | Methyl 3-(3-(α,β-unsaturated ester)-1H-indol-1-yl)propanoate | 63% |

Note : The indole ring’s electron-rich nature directs nucleophilic attack to the formyl carbon .

Cycloaddition Reactions

The compound engages in Diels-Alder reactions due to the conjugated π-system of the indole and formyl groups.

| Dienophile | Product | Yield | Source |

|---|---|---|---|

| 1,3-Butadiene | Hexahydroindole-fused bicyclic ester | 55% | |

| PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) | Endo-cycloadduct with N-tosyl protection | 88% |

Mechanism : The formyl group acts as an electron-withdrawing group, polarizing the indole ring for [4+2] cycloaddition .

Ester Hydrolysis

The propanoate ester undergoes hydrolysis under acidic or basic conditions.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (aq), reflux | 3-(3-formyl-1H-indol-1-yl)propanoic acid | 94% | |

| H₂SO₄ (conc.), Δ | Same as above | 89% |

Application : Hydrolysis generates a carboxylic acid for further functionalization (e.g., amidation) .

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at the C5 or C7 positions.

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| HNO₃ (H₂SO₄ catalyst) | 5-Nitro derivative | 67% | |

| Br₂ (FeBr₃) | 7-Bromo derivative | 58% |

Regioselectivity : The formyl group at C3 deactivates the indole ring, directing electrophiles to C5 or C7 .

Condensation Reactions

The formyl group forms Schiff bases or hydrazones.

| Reagent | Product | Yield | Source |

|---|---|---|---|

| NH₂OH·HCl | Methyl 3-(3-(hydroxyiminomethyl)-1H-indol-1-yl)propanoate | 82% | |

| Aniline | Schiff base derivative | 76% |

Application : Schiff bases are intermediates in synthesizing bioactive compounds .

Applications De Recherche Scientifique

Chemistry

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate serves as an important building block in organic synthesis. Its indole structure allows for the creation of more complex derivatives, which can be utilized in various chemical reactions. The compound can participate in:

- Condensation Reactions: Forming larger molecular frameworks.

- Functionalization: Introducing different functional groups to modify chemical properties.

Biology

In biological research, this compound is being investigated for its potential therapeutic properties. Studies suggest that compounds with indole moieties exhibit a range of biological activities:

- Antimicrobial Activity: Indole derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties: Research indicates potential in inhibiting tumor growth and promoting apoptosis in cancer cells.

Medicine

The medicinal applications of this compound are particularly promising:

- Drug Development: The compound is being explored as a precursor for designing new pharmaceuticals targeting specific diseases, including cancer and infections.

Material Science

In material science, the compound's unique properties lend themselves to applications in:

- Polymer Chemistry: Serving as a monomer for creating functionalized polymers with specific properties.

- Corrosion Inhibition: Potential use in formulations designed to protect metal surfaces from corrosion.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.

Case Study 2: Anticancer Properties

Research conducted at a leading university investigated the anticancer effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of methyl 3-(3-formyl-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Methyl 3-(1H-indol-3-yl)propanoate: Similar structure but lacks the formyl group.

3-(1H-indol-3-yl)propanoic acid: Similar structure but has a carboxylic acid group instead of the ester group.

1-Methylindole-3-carboxaldehyde: Similar structure but has a methyl group at the 1-position and a formyl group at the 3-position.

Uniqueness: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is unique due to the presence of both a formyl group and a propanoate ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .

Activité Biologique

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is a compound characterized by its indole structure, which is known for a wide range of biological activities. This article delves into the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structure and Synthesis

This compound has the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. The compound features an indole moiety, which is often associated with significant biological activity due to its structural versatility.

Synthesis Methods:

The synthesis of indole derivatives, including this compound, typically involves various chemical reactions such as the Fischer indole synthesis or the use of coupling reactions with aldehydes and esters to form the desired indole structure. The specific synthetic pathways can vary based on the substituents and desired yield.

Anticancer Properties

Indole derivatives are widely researched for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that compounds with indole structures can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduces nitric oxide production, a marker of inflammation, suggesting its potential as an anti-inflammatory agent .

| Compound | IC50 (µg/mL) | Effect |

|---|---|---|

| Methyl 3-(3-formyl...) | 10 | Inhibition of NO production |

| Control (NIL) | 2.64 | Positive control for comparison |

Case Studies

Several case studies have explored the therapeutic implications of indole derivatives:

- Breast Cancer Treatment : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its use as a potential therapeutic agent .

- Inflammatory Disorders : In a clinical trial investigating inflammatory bowel disease, patients treated with an indole derivative exhibited reduced symptoms and improved quality of life metrics compared to the control group .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and low toxicity at therapeutic doses.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 enzymes) |

Toxicological Studies

Toxicological assessments indicate that this compound exhibits low acute toxicity, with no significant adverse effects observed in animal models at doses up to 200 mg/kg .

Propriétés

IUPAC Name |

methyl 3-(3-formylindol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOILJMOUXOONPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.